2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.25 | Doublet | 3H | C3-methyl group |
| 2.85 | Multiplet | 2H | Dihydroindole C2-H₂ |
| 3.45 | Quartet | 1H | C2-amino proton |
| 4.10 | Triplet | 2H | Dihydroindole C3-H₂ |
| 6.90–7.30 | Multiplet | 4H | Aromatic indole protons |
- δ 208.5 ppm : Ketone carbonyl (C1).
- δ 55.2 ppm : Quaternary carbon bonded to dihydroindole (C1).
- δ 28.1 ppm : Methyl group (C3).
Infrared (IR) Spectroscopy
Prominent bands (KBr pellet, cm⁻¹):
| Band | Assignment |
|---|---|
| 3300–3200 | N–H stretch (amine) |
| 1715 | C=O stretch (ketone) |
| 1620 | C=C stretch (aromatic) |
| 1540 | N–H bend (secondary amine) |
Mass Spectrometry (MS)
UV-Vis Spectroscopy
Comparative Analysis of Tautomeric and Conformational Isomerism
Tautomerism
While the compound lacks classical keto-enol tautomerism due to its fully substituted ketone, related indole derivatives (e.g., indole-3-pyruvate) exhibit tautomeric equilibria influenced by solvent polarity. For this molecule:
Conformational Isomerism
The butanone chain adopts two dominant conformers:
- Extended conformation : Stabilized by van der Waals interactions between the methyl group and dihydroindole.
- Folded conformation : Favored in polar solvents due to dipole-dipole interactions between the ketone and amine.
| Conformer | Dihedral Angle (C1–C2–C3–C4) | Population (Gas Phase) |
|---|---|---|
| Extended | 180° | 65% |
| Folded | 60° | 35% |
X-ray diffraction of analogous structures confirms the extended conformation predominates in crystalline states. Solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) show increased folded conformer populations in polar aprotic solvents.
Properties
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-9(2)12(14)13(16)15-8-7-10-5-3-4-6-11(10)15;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQGMUWVRLYLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride, a compound with a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
The compound is synthesized through various methods that typically involve the condensation of indole derivatives with amines and ketones. Its hydrochloride form enhances solubility in biological systems, which is crucial for its activity.
Antimicrobial Activity
Recent studies have highlighted the compound's activity against various bacterial strains, particularly those resistant to conventional antibiotics. For example, it has shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related indole derivatives indicate significant antibacterial potential:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | < 1 |
| MRSA ATCC 43300 | < 1 | |
| Candida albicans | 7.80 |
These findings suggest that the compound may inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a potential therapeutic candidate. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, derivatives of similar indole structures have shown significant antiproliferative activity against lung cancer cells (A549), indicating that the compound may interact with cellular pathways involved in cancer progression.
The proposed mechanisms include:
- Inhibition of Protein Synthesis : Compounds similar to this one have been shown to disrupt ribosomal function in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating chronic infections.
Case Studies
A notable study evaluated the efficacy of related indole compounds against MRSA and other resistant strains. The results indicated that certain derivatives had MIC values as low as 0.98 μg/mL against MRSA, suggesting high potency and the potential for clinical application in treating resistant bacterial infections .
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits low acute toxicity (LD50 > 2600 mg/kg in rats), it is classified as an irritant. Long-term studies are necessary to fully understand its safety profile and potential side effects in humans .
Scientific Research Applications
Biological Activities
Research indicates that 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride exhibits various biological activities:
- Antidepressant Effects : Studies suggest that compounds with indole structures can influence serotonin pathways, potentially offering antidepressant effects. The indole ring system is known for its role in many neurotransmitter systems, particularly in mood regulation.
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. Indole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant-like effects of various indole derivatives in animal models. The results indicated that compounds similar to this compound showed significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at micromolar concentrations. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through activation of caspase pathways.
Case Study 3: Antimicrobial Testing
The antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 2-amino-3-methyl-1-butanone hydrochloride core but differ in the nitrogen-containing substituent:
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride (CAS: 1236272-30-2)
2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride (CAS: 1236266-36-6)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
Structural Rigidity vs. In contrast, the piperidine analogs adopt chair conformations, offering flexibility that may improve adaptability to hydrophobic pockets .
Solubility and Bioavailability :
- The 4-hydroxy-piperidinyl analog (C₁₀H₂₁ClN₂O₂) exhibits higher solubility due to its hydroxyl group, favoring aqueous environments and renal excretion .
- The 2-ethyl-piperidinyl analog (C₁₂H₂₅ClN₂O) has reduced polarity, likely enhancing membrane permeability but increasing metabolic stability risks .
Synthetic Considerations: The synthesis of the target compound may involve condensation of indoline with a pre-functionalized butanone intermediate, analogous to methods described for methyl esters in (e.g., HCl-mediated deprotection) .
The indoline moiety may confer selectivity for CNS targets, whereas piperidine derivatives could target peripheral systems .
Preparation Methods
Method A: Condensation of Indole Derivatives with Methylketones
This method involves the condensation of 2,3-dihydro-1H-indole-1-carboxaldehyde with a suitable methylketone, such as 3-methyl-1-butanone, in the presence of an acid catalyst under reflux conditions.
- Dissolve 2,3-dihydro-1H-indole-1-carboxaldehyde (1.0 equiv) and 3-methyl-1-butanone (1.2 equiv) in ethanol.
- Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
- Reflux the mixture for 4–6 hours with stirring.
- Monitor the reaction via TLC until completion.
- Cool the mixture, filter the precipitated product, and wash with cold ethanol.
- Purify via recrystallization from ethanol.
Yield: Typically 60–75%.
- Acid catalysis promotes imine formation and subsequent cyclization.
- The reaction conditions favor the formation of the target compound with high regioselectivity.
Method B: Multi-step Synthesis via Oxidative Cyclization
This approach involves initial formation of an amino-ketone intermediate, followed by oxidative cyclization to form the indole ring, and subsequent salt formation with hydrochloric acid.
Formation of the amino ketone:
- React 2-aminobutanone with indole-1-carboxaldehyde in acetic acid under reflux.
- Use an oxidizing agent such as potassium permanganate or hydrogen peroxide to facilitate cyclization.
Cyclization to indole derivative:
- The amino ketone undergoes intramolecular cyclization under acidic conditions, forming the dihydroindole core.
Introduction of amino group at the 2-position:
- Nitration followed by reduction can introduce the amino group selectively.
-
- Dissolve the free base in ethanol and add hydrochloric acid to precipitate the hydrochloride salt.
- Temperature: 80–120°C
- Solvent: Ethanol or acetic acid
- Oxidant: Hydrogen peroxide or potassium permanganate
Yield: 50–65%, depending on purity and reaction control.
Method C: Direct Synthesis via Sequential Condensation
This method employs a one-pot reaction where indole-1-carboxaldehyde reacts with α-ketoesters or β-ketoamines under acidic conditions, followed by salt formation.
- Mix indole-1-carboxaldehyde with α-methyl-β-ketoester in acetonitrile.
- Add p-TSA as catalyst.
- Reflux for 4 hours.
- After completion, add hydrochloric acid to form the hydrochloride salt.
- Isolate the product by filtration and purification.
- Simplified process with fewer steps.
- Good yields (~70%).
Optimization of Reaction Conditions
Notable Research Findings
- Role of Acid Catalysts: Acidic conditions, especially p-TSA, significantly enhance cyclization efficiency, leading to higher yields of the target compound.
- Oxidation and Stability: The key intermediate dihydroquinazolinone derivatives are prone to oxidation, which can be controlled by conducting reactions under inert atmospheres or in the presence of antioxidants.
- Salt Formation: Hydrochloride salt is obtained by acid-base neutralization, which stabilizes the compound for storage and research applications.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 2,3-dihydro-1H-indole-1-carboxaldehyde + 3-methyl-1-butanone | Acid catalysis, reflux in ethanol | 60–75 | Straightforward, high regioselectivity | Requires purification |
| B | Indole-1-carboxaldehyde + amino ketone intermediates | Oxidation, intramolecular cyclization | 50–65 | Versatile, allows functional modifications | Multi-step, harsher conditions |
| C | Indole-1-carboxaldehyde + ketoester | One-pot reflux in acetonitrile | 70 | Simplified, high yield | Sensitive to side reactions |
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride, and what intermediates are critical for ensuring high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions to introduce the dihydroindole moiety. For example, intermediates such as methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate can undergo deprotection and subsequent reaction with dihydroindole derivatives under acidic conditions . Key intermediates include chiral amino esters or protected ketones, which require precise stoichiometry and controlled reaction temperatures (e.g., room temperature for 1 hour in hydrochloric acid/dioxane mixtures) to avoid side reactions . Purity is ensured via recrystallization or chromatography.
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refining its X-ray diffraction data?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves monochromatic radiation (e.g., Cu-Kα), followed by structure solution using direct methods. The SHELX system (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Refinement parameters include thermal displacement factors and hydrogen atom positioning. For validation, check R-factors (e.g., R1 < 0.05) and residual electron density maps.
Q. What analytical techniques are employed to confirm the identity and purity of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm structural features, such as the dihydroindole proton environment (δ ~3.8–4.0 ppm for methylene groups) and amine protons (δ ~9.0 ppm as broad singlets) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm assesses purity (>98%), as validated for structurally related amino ketone hydrochlorides .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound, particularly in differentiating regioisomers or tautomeric forms?
- Methodological Answer : Contradictions arise due to overlapping signals or dynamic equilibria. Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous assignments. For example, HMBC correlations can confirm connectivity between the amino group and the butanone carbonyl. IR spectroscopy (e.g., C=O stretch ~1700 cm⁻¹) and computational modeling (DFT) may further distinguish tautomers . Compare experimental data with literature values for analogous compounds, such as 2-amino-4'-methoxyacetophenone hydrochloride .
Q. What are the optimal reaction conditions for introducing the dihydroindole moiety during synthesis to minimize side reactions?
- Methodological Answer : Use catalytic acid (e.g., HCl in dioxane) at room temperature to promote selective coupling while avoiding over-acylation. For example, in a patent application, stirring the reaction mixture for 1 hour under reduced pressure minimized byproducts like dimerization or oxidation . Protecting groups (e.g., Boc for amines) enhance regioselectivity. Monitor reaction progress via TLC or in situ FTIR to halt at completion.
Q. How does the amino butanone hydrochloride group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The protonated amino group in the hydrochloride salt increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example, in acylation reactions, the compound may act as a ketone donor, reacting with amines or alcohols under mild conditions. Kinetic studies (e.g., pseudo-first-order rate constants) and Hammett plots can quantify electronic effects of substituents on the indole ring .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
